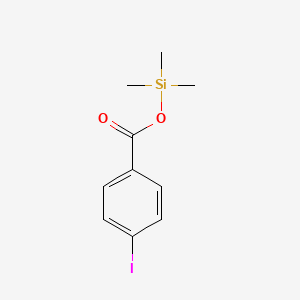
Benzoic acid, 4-iodo, TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-iodo, TMS (trimethylsilyl) is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is protected by a trimethylsilyl group. This compound has the molecular formula C10H13IO2Si and a molecular weight of 320.1990 g/mol . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzoic acid, 4-iodo, TMS typically involves the iodination of benzoic acid derivatives followed by the protection of the carboxyl group with a trimethylsilyl group. One common method involves the reaction of 4-iodobenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group.
Chemical Reactions Analysis
Benzoic acid, 4-iodo, TMS undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid.
Scientific Research Applications
Benzoic acid, 4-iodo, TMS is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-iodo, TMS depends on the specific chemical reactions it undergoesThe compound’s reactivity is influenced by the electronic effects of the iodine and trimethylsilyl groups .
Comparison with Similar Compounds
Benzoic acid, 4-iodo, TMS can be compared with other similar compounds such as:
4-Iodobenzoic Acid: This compound lacks the trimethylsilyl group and is more reactive towards nucleophilic substitution reactions.
Benzoic Acid, TMS Derivative: This compound lacks the iodine atom and is primarily used for protecting the carboxyl group in synthetic chemistry.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the iodine atom with the protective nature of the trimethylsilyl group, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
681486-38-4 |
|---|---|
Molecular Formula |
C10H13IO2Si |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
trimethylsilyl 4-iodobenzoate |
InChI |
InChI=1S/C10H13IO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI Key |
SXULXJCDUHIXPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















